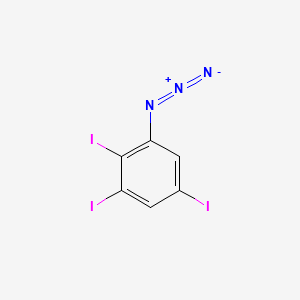

1-Azido-2,3,5-triiodobenzene

Description

Contextualization within Halogenated Azidoarenes

Halogenated azidoarenes, or haloaryl azides, are aromatic compounds that contain one or more halogen atoms and an azide group attached to an aromatic ring. mdpi.com The nature and position of the halogen substituents significantly influence the compound's physical and chemical properties, including reactivity, stability, and electronic characteristics. cymitquimica.com For instance, fluorinated phenyl azides are noted for their use as universal photocrosslinkers for semiconducting polymers, where the fluorine atoms enhance the efficiency of C-H insertion reactions of the photogenerated nitrene. mdpi.comcymitquimica.com

The substitution pattern in 1-Azido-2,3,5-triiodobenzene places it within the category of polyhalogenated phenyl azides. The presence of three heavy iodine atoms is expected to impart distinct properties compared to its lighter halogen analogs. The Hammett substituent constants for the azido group indicate it has an inductive electron-withdrawing effect, comparable to that of fluorine. In contrast, iodine is the least electronegative of the common halogens, but its large size introduces significant steric hindrance around the azide functionality and adjacent ring positions. This steric crowding can influence the azide group's reactivity, potentially altering reaction kinetics or favoring specific conformational arrangements. The study of related compounds, such as 2-azido-1,3,5-tribromobenzene, provides a basis for understanding the chemical behavior of such heavily halogenated systems. tpu.rursc.org

Significance of Azide and Iodo Functionalities in Synthetic Methodologies

The synthetic utility of this compound stems from the distinct and versatile reactivity of its two key functional groups: the azide (-N₃) and the iodo (-I) substituents.

The Azide Group: Aryl azides are exceptionally useful precursors in a multitude of organic transformations. thieme-connect.com

Nitrene Formation: Upon thermal or photolytic decomposition, aryl azides release a molecule of nitrogen (N₂) to generate highly reactive nitrenes. mdpi.comuni-muenchen.de These intermediates can undergo various reactions, including insertion into C-H bonds and addition to double bonds, making them valuable for polymer crosslinking. mdpi.com

Cycloadditions: The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which forms stable triazole rings. wikipedia.org

Staudinger Reaction: Azides react with phosphines, such as triphenylphosphine, in the Staudinger reaction to produce aza-ylides, which can be hydrolyzed to form primary amines or react with carbonyl compounds in an aza-Wittig reaction. thieme-connect.comwikipedia.org

The Iodo Group: Aryl iodides are among the most reactive aryl halides in metal-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond.

Coupling Reactions: The iodine atoms on the ring can serve as handles for introducing new functional groups via reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution: While less common for unactivated aryl halides, the iodo groups can potentially act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, particularly if the ring is further activated by electron-withdrawing groups. wikipedia.org

The presence of both functionalities in one molecule offers pathways for sequential or orthogonal transformations, enabling the construction of complex, multifunctional molecules.

Table 1: Potential Synthetic Transformations of Key Functional Groups

| Functional Group | Reaction Type | Product | Significance |

|---|---|---|---|

| Azide (-N₃) | Thermal/Photolytic Decomposition | Aryl Nitrene | C-H insertion, crosslinking |

| [3+2] Cycloaddition (e.g., CuAAC) | 1,2,3-Triazole | Stable heterocyclic linkage | |

| Staudinger Ligation/Reaction | Amine, Aza-ylide | Amine synthesis, C=N bond formation | |

| Iodide (-I) | Suzuki Coupling | Biaryl | C-C bond formation |

| Sonogashira Coupling | Aryl-alkyne | C-C bond formation | |

| Buchwald-Hartwig Amination | Aryl-amine | C-N bond formation | |

| Nucleophilic Substitution (SₙAr) | Substituted Arene | Introduction of various nucleophiles |

Propriétés

IUPAC Name |

1-azido-2,3,5-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I3N3/c7-3-1-4(8)6(9)5(2-3)11-12-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDPVCGDWJNLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N=[N+]=[N-])I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735073 | |

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-68-9 | |

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways of 1-azido-2,3,5-triiodobenzene

Azide Reactivity in [3+2] Cycloaddition Reactions

The azide functional group is a classic 1,3-dipole used in [3+2] cycloaddition reactions, most notably with alkynes (dipolarophiles) to form five-membered 1,2,3-triazole rings. pubcompare.aiwikipedia.orgethz.ch The regioselectivity of this reaction—determining whether the 1,4- or 1,5-disubstituted triazole is formed—is highly dependent on the reaction conditions, particularly the type of catalyst employed. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.org The reaction mechanism involves the in situ formation of a copper(I) acetylide from a terminal alkyne. The azide coordinates to the copper center, which activates the alkyne and facilitates the formation of a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and subsequent protonolysis to exclusively yield the 1,4-disubstituted 1,2,3-triazole product. nih.govchemsrc.com While this reaction is general for a wide range of organic azides, no specific examples detailing the use of 1-Azido-2,3,5-triiodobenzene have been documented.

Table 1: General Parameters for CuAAC Reactions

| Parameter | Description | General Finding |

| Catalyst | Copper(I) source | Typically Cu(I) salts like CuI, CuSO₄/sodium ascorbate, or [Cu(CH₃CN)₄]PF₆. pubcompare.aiorganic-chemistry.org |

| Reactants | Azide and Alkyne | The reaction is most efficient with terminal alkynes. nih.gov |

| Solvent | Reaction Medium | A wide range of solvents can be used, including aqueous systems (e.g., t-BuOH/H₂O), THF, and DMF. nih.govrsc.org |

| Regioselectivity | Product Isomer | Exclusively forms 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgchemsrc.com |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to copper catalysis, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the opposite regioisomer. The use of ruthenium catalysts, such as CpRuCl complexes (where Cp is pentamethylcyclopentadienyl), directs the reaction to selectively produce 1,5-disubstituted 1,2,3-triazoles . researchgate.netnih.gov The proposed mechanism for RuAAC does not involve a metal acetylide intermediate. Instead, it is believed to proceed through an oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgresearchgate.net A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes. rsc.org There are no published studies of this reaction with this compound.

Table 2: General Parameters for RuAAC Reactions

| Parameter | Description | General Finding |

| Catalyst | Ruthenium source | Typically CpRuCl(PPh₃)₂ or CpRuCl(COD). rsc.orgnih.gov |

| Reactants | Azide and Alkyne | Effective for both terminal and internal alkynes. researchgate.net |

| Solvent | Reaction Medium | Aprotic solvents such as toluene, dioxane, and DCE are commonly used. rsc.orgnih.gov |

| Regioselectivity | Product Isomer | Exclusively or predominantly forms 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net |

Substrate-Controlled Regioselectivity in Cycloadditions

The regiochemical outcome of [3+2] cycloadditions can be influenced by the intrinsic electronic and steric properties of the azide and alkyne substrates. researchgate.net In uncatalyzed thermal cycloadditions, mixtures of 1,4- and 1,5-isomers are common. wikipedia.org The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. For this compound, the three bulky and electron-withdrawing iodine atoms would be expected to exert a strong steric and electronic influence on the reaction. Steric hindrance from the ortho-iodine atom would likely disfavor the formation of the 1,5-isomer in RuAAC or direct the regioselectivity in thermal reactions. However, without experimental data, these effects remain theoretical.

Thermal and Photolytic Decomposition Pathways

Aryl azides are known to decompose upon heating or irradiation with UV light, typically leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. uni-muenchen.de

Formation of Nitrene Intermediates

The controlled thermal or photolytic decomposition of an aryl azide is a standard method for generating an arylnitrene. uni-muenchen.deaip.org In the case of this compound, this decomposition would produce 2,3,5-triiodophenylnitrene .

Thermal Decomposition : This process involves heating the azide in an inert solvent. The decomposition temperature varies depending on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like iodine, generally lower the decomposition temperature. The initial product is a singlet nitrene, which can rapidly undergo intersystem crossing to the more stable triplet ground state. brieflands.com

Photolytic Decomposition : Photolysis, or decomposition by light, can also be used to generate nitrenes from azides at lower temperatures. russchembull.ru Stepwise photolysis of related polyazides, such as 1,3,5-triazido-2,4,6-tribromobenzene, has been studied using EPR spectroscopy to characterize the resulting triplet, quintet, and septet nitrene species. aip.orgresearchgate.net Similar studies on this compound would be necessary to characterize its corresponding nitrene, but none have been reported.

Mechanistic Aspects of Nitrogen Extrusion

The extrusion of dinitrogen (N₂) from an organic azide is the key step in nitrene formation. Computational and experimental studies on various azides have shown that this can occur through different pathways. giottobiotech.com The decomposition typically proceeds via a transition state leading directly to the singlet nitrene and N₂. brieflands.com The energy barrier for this process is influenced by the substituents on the phenyl ring. The highly reactive nitrene can then undergo various subsequent reactions, such as insertion into C-H or N-H bonds, cyclization, or dimerization. uni-muenchen.debrieflands.com For this compound, the specific mechanism and the fate of the resulting 2,3,5-triiodophenylnitrene have not been investigated.

Influence of Halogenation on Nitrene Generation

The thermal or photochemical decomposition of aryl azides typically proceeds through the formation of a highly reactive and unstable nitrene intermediate by releasing nitrogen gas. uni-muenchen.de The nature and position of substituents on the aromatic ring can significantly influence the ease of nitrene formation and its subsequent reactivity.

In the case of this compound, the three iodine atoms exert a strong influence on the generation of the corresponding nitrene (2,3,5-triiodophenylnitrene). The heavy halogen atoms have several effects:

Electronic Effects: Iodine is an electron-withdrawing group, which can destabilize the azide and facilitate the loss of nitrogen to form the nitrene. The azido group is known to act as an electron donor in electrophilic aromatic substitution reactions, but the cumulative inductive effect of three iodine atoms likely dominates, making the C-N bond more susceptible to cleavage. uni-muenchen.de

Steric Effects: The bulky iodine atoms ortho to the azide group can introduce steric strain, which may be released upon extrusion of the linear dinitrogen molecule, thus favoring nitrene formation.

Heavy Atom Effect: The presence of heavy atoms like iodine can facilitate intersystem crossing from the initially formed singlet nitrene to the more stable triplet nitrene. The photochemistry of related iodo-azide derivatives shows that homolytic cleavage of the I-N bond is a dominant pathway for generating the azide radical, which subsequently reacts. chemrxiv.org

While specific studies on the nitrene generation from this compound are not widely available, research on related halogenated aryl azides provides insights. For instance, the photochemistry of other aryl azides is known to produce singlet nitrenes which can undergo various reactions, including ring expansion. researchgate.net The presence of multiple halogens would be expected to modulate these pathways.

Nucleophilic and Electrophilic Transformations

The azide group in this compound can react with various nucleophiles and electrophiles, leading to a range of important chemical transformations.

The Staudinger reaction is a mild method for reducing azides to primary amines using phosphines, such as triphenylphosphine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane (aza-ylide) intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide. wikipedia.org

The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of nitrogen gas to form the iminophosphorane. wikipedia.org

Reaction: R-N₃ + PPh₃ → R-N=PPh₃ + N₂

Hydrolysis: R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

For this compound, the Staudinger reaction would yield 2,3,5-triiodoaniline. The reaction's efficiency can be influenced by steric hindrance from the ortho-iodine atoms, which might slow down the initial attack of the phosphine. nih.gov

A related and significant transformation is the Staudinger ligation , a powerful bioconjugation technique. wikipedia.orgthermofisher.com This reaction involves the formation of a stable amide bond from an azide and a specifically engineered phosphine, and it has become a key tool in chemical biology. wikipedia.orgthermofisher.com

The iminophosphorane intermediate generated in the Staudinger reaction can be trapped by an electrophile, such as a carbonyl compound, in an aza-Wittig reaction to form an imine. wikipedia.orgbeilstein-journals.org This reaction is a versatile method for constructing carbon-nitrogen double bonds. beilstein-journals.org

The general mechanism is analogous to the standard Wittig reaction. wikipedia.org The iminophosphorane reacts with an aldehyde or ketone to form a four-membered oxazaphosphetane intermediate, which then collapses to the imine and triphenylphosphine oxide. chemistry-reaction.com

Iminophosphorane formation: this compound + PPh₃ → (2,3,5-Triiodophenyl)iminophosphorane + N₂

Aza-Wittig reaction: (2,3,5-Triiodophenyl)iminophosphorane + R₂C=O → (2,3,5-Triiodophenyl)-N=CR₂ + O=PPh₃

This one-pot sequence of Staudinger/aza-Wittig reactions provides a facile route to various nitrogen-containing compounds. mdpi.commdma.ch

While the Curtius rearrangement classically involves the thermal decomposition of an acyl azide to an isocyanate, the term is sometimes broadly used in the context of azide chemistry. nih.govwikipedia.orgorganic-chemistry.org The direct thermal decomposition of an aryl azide like this compound would lead to a nitrene, not an isocyanate. The Curtius rearrangement is a key reaction for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. nih.govmasterorganicchemistry.comnumberanalytics.com

The mechanism is believed to be a concerted process where the R group migrates as nitrogen gas is expelled, directly forming the isocyanate without a discrete nitrene intermediate. wikipedia.org

| Step | Description |

| 1. Acyl Azide Formation | A carboxylic acid derivative (like an acyl chloride) reacts with an azide salt (e.g., sodium azide) to form an acyl azide. organic-chemistry.orgmasterorganicchemistry.com |

| 2. Rearrangement | Upon heating, the acyl azide rearranges, losing N₂ gas to form an isocyanate. nih.govwikipedia.org |

| 3. Nucleophilic Attack | The isocyanate is then trapped by a nucleophile (e.g., water, alcohol) to form a carbamic acid (which decarboxylates to an amine) or a carbamate, respectively. organic-chemistry.orgmasterorganicchemistry.com |

The reaction of aryl azides with organometallic reagents like Grignard reagents (R-MgX) can be complex. Grignard reagents are strong nucleophiles and can attack the azide group. masterorganicchemistry.comlibretexts.org The reaction of Grignard reagents with azides can lead to the formation of triazenes. mdpi.com

However, the high reactivity of Grignard reagents towards azides often makes direct reactions challenging. A recent strategy involves the protection of the azido group with a phosphine, such as di-(tert-butyl)(4-(dimethylamino)phenylphosphine (amphos). frontiersin.orgnih.gov This allows for an iodine-magnesium exchange on the aryl iodide, forming a Grignard reagent that can then react with various electrophiles. Subsequent deprotection releases the azide functionality. frontiersin.orgnih.gov This method allows for the synthesis of diverse azides that would otherwise be difficult to prepare. frontiersin.org

Curtius Rearrangements

Intramolecular Cyclization and Rearrangement Processes

The reactive nitrene generated from the thermal or photochemical decomposition of this compound can undergo intramolecular reactions, particularly C-H insertion, to form new heterocyclic rings. The presence of the ortho iodine atoms could potentially block cyclization at those positions, directing the reaction towards the C6-H bond.

While specific examples for this compound are scarce, related azides undergo various intramolecular cyclizations. For example, the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene can be triggered by electrophiles to form substituted quinolines. organic-chemistry.org Similarly, the thermal decomposition of o-azidoazobenzenes can lead to complex tetraazopentalene structures through intramolecular cyclization pathways. datapdf.com The decomposition of other ortho-substituted aryl azides has been shown to yield benzofuroxans or lead to ring-opening reactions depending on the nature of the substituent. rsc.orgdigitellinc.com The synthesis of various N-heterocycles through the intramolecular cyclization of organic azides is a well-established field, often utilizing metal catalysis to control the reactivity of the intermediate nitrene or metal-nitrenoid species. researchgate.net

Azide Group-Directed Lithiation/Cyclization

A significant reaction pathway for aryl azides bearing a halogen at the ortho position is the azide group-directed lithiation followed by an intramolecular cyclization. This method provides a powerful and conceptually novel route to benzotriazole derivatives. While research has extensively focused on 2-azidoaryl bromides, the principles are directly applicable to iodinated analogues like this compound.

The reaction is initiated by a metal-halogen exchange, typically using an organolithium reagent such as n-butyllithium (n-BuLi). The azide group exerts a directing effect, facilitating the selective lithiation at the ortho position (C2). This step generates a highly reactive 2-azidoaryl lithium intermediate in situ. This intermediate then undergoes a spontaneous intramolecular endo-cyclization. The nucleophilic carbanion attacks the internal nitrogen atom (Nα) of the azide moiety. This cyclization event, followed by the elimination of lithium iodide, results in the formation of a fused benzotriazole ring system. rsc.orgresearchgate.net

The directing effect of the azide group has been shown to be effective even in the presence of multiple halogen atoms on the aromatic ring, allowing for selective metal-halogen exchange. researchgate.net Computational studies (DFT) have indicated that this endo-cyclization pathway is favorable for functional groups like azides that undergo "1,1-additions". rsc.org

Table 1: Examples of Azide Group-Directed Lithiation/Cyclization of 2-Azidoaryl Halides This table presents substrates and corresponding products from related studies, illustrating the scope of the reaction.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Azido-1-bromobenzene | n-BuLi | 1H-Benzotriazole | 95 | researchgate.net |

| 2-Azido-1-bromo-4-methylbenzene | n-BuLi | 5-Methyl-1H-benzotriazole | 99 | researchgate.net |

| 2-Azido-1,3-dibromobenzene | n-BuLi | 4-Bromo-1H-benzotriazole | 99 | researchgate.net |

| 2-Azido-1-bromo-4-(trifluoromethyl)benzene | n-BuLi | 5-(Trifluoromethyl)-1H-benzotriazole | 99 | researchgate.net |

Iminium-Mediated Cyclizations

Iminium-mediated cyclization represents a distinct pathway for the transformation of aryl azides into various nitrogen-containing heterocycles. This reaction is typically carried out under Vilsmeier-Haack conditions, which involve the use of a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). nih.govjk-sci.com

The mechanism commences with the reaction between DMF and POCl₃ to generate a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. wikipedia.org An unprecedented nucleophilic attack from the terminal nitrogen (Nγ) of the azide group of a substrate onto the Vilsmeier reagent initiates the cyclization cascade. nih.gov

In the context of a substrate like this compound, the azide functionality would react with the Vilsmeier reagent. This is followed by an intramolecular cyclization and the extrusion of a stable dinitrogen (N₂) molecule. The specific structure of the final heterocyclic product depends on the nature of other substituents on the aryl azide. For instance, studies on 2-azidoacetophenones have shown this pathway leads to the formation of 5-aryloxazole-4-carboxaldehydes, while N-aryl-2-azidoacetamides yield imidazole derivatives. nih.gov

Table 2: Examples of Iminium-Mediated Cyclization of Azides This table showcases various substrates that undergo cyclization via Vilsmeier reagents to form different heterocyclic products.

| Substrate | Vilsmeier Reagent Source | Product | Yield (%) | Reference |

| 2-Azidoacetophenone | POCl₃/DMF | 5-Phenyl-oxazole-4-carboxaldehyde | 81 | nih.gov |

| 2-Azido-4'-chloroacetophenone | POCl₃/DMF | 5-(4-Chlorophenyl)oxazole-4-carboxaldehyde | 85 | nih.gov |

| N-Phenyl-2-azidoacetamide | POCl₃/DMF | 5-Chloro-2-(dimethylamino)-1-phenyl-1H-imidazole-4-carboxaldehyde | 84 | nih.gov |

| N-(4-Chlorophenyl)-2-azidoacetamide | POCl₃/DMF | 5-Chloro-1-(4-chlorophenyl)-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde | 89 | nih.gov |

Rhodium(II)-Catalyzed Transannulation Reactions

Rhodium(II)-catalyzed transannulation is a sophisticated method for converting stable 1,2,3-triazoles into other valuable heterocyclic structures like imidazoles, pyrroles, and imidazolones. nih.govnih.govnih.gov This reaction pathway is highly relevant for this compound, which can first be converted to a corresponding 1,2,3-triazole derivative through a [3+2] cycloaddition reaction with an alkyne. organic-chemistry.org For the transannulation to proceed efficiently, the resulting triazole is typically activated with an N-sulfonyl group.

The core of the mechanism involves the reaction of the N-sulfonyl-1,2,3-triazole with a rhodium(II) catalyst, such as rhodium(II) octanoate [Rh₂(oct)₄]. The catalyst promotes the extrusion of dinitrogen (N₂) from the triazole ring, leading to the formation of a highly reactive rhodium-stabilized azavinyl carbene intermediate. nih.govnih.gov This key intermediate does not persist and immediately undergoes a formal [3+2] cycloaddition with a suitable reaction partner present in the mixture. For example, reaction with a nitrile yields an imidazole, reaction with a terminal alkyne produces a pyrrole, and reaction with an isocyanate gives an imidazolone. nih.govnih.govnih.gov This process effectively "swaps" the triazole core for a different heterocycle.

Table 3: Examples of Rhodium(II)-Catalyzed Transannulation of N-Sulfonyl-1,2,3-Triazoles This table illustrates the versatility of the transannulation reaction with various triazoles and reaction partners.

| N-Sulfonyl-1,2,3-Triazole | Reaction Partner | Catalyst | Product | Yield (%) | Reference |

| 1-Tosyl-4-phenyl-1H-1,2,3-triazole | Benzonitrile | Rh₂(OAc)₄ | 2,4-Diphenyl-1-tosyl-1H-imidazole | 83 | nih.gov |

| 1-Tosyl-4-phenyl-1H-1,2,3-triazole | Phenylacetylene | Rh₂(oct)₄/AgOCOCF₃ | 2,5-Diphenyl-1-tosyl-1H-pyrrole | 96 | nih.gov |

| 1-Mesyl-4-phenyl-1H-1,2,3-triazole | Phenyl isocyanate | Rh₂(OAc)₄ | 1,4-Diphenyl-3-mesyl-1,3-dihydro-2H-imidazol-2-one | 91 | nih.gov |

| 1-Mesyl-4-phenyl-1H-1,2,3-triazole | Phenyl isothiocyanate | Rh₂(OAc)₄ | (Z)-N-(1,4-Diphenyl-1H-thiazol-2(3H)-ylidene)methanesulfonamide | 87 | nih.gov |

Acid-Mediated Denitrogenation

The denitrogenation of 1,2,3-triazoles can also be achieved under acidic conditions, providing a pathway to synthetically useful N-alkenyl compounds. This transformation requires a triazole precursor, which, as in the previous section, would be synthesized from this compound and an alkyne. The reaction typically involves treating an N-substituted triazole with a strong Brønsted acid, such as triflic acid (TfOH). nih.gov

The proposed mechanism begins with the protonation of one of the nitrogen atoms of the triazole ring by the strong acid. This protonation facilitates a ring-opening event, which is followed by the irreversible loss of molecular nitrogen (N₂). This denitrogenation step generates a reactive vinyl cation intermediate. This intermediate is then immediately trapped by the conjugate base of the acid (e.g., the triflate anion, TfO⁻) to yield a stable product. In the case of N-fluoroalkylated 1,2,3-triazoles treated with triflic acid, this sequence of events leads to the stereoselective formation of β-enamido triflates. nih.govavcr.cz

Table 4: Example of Acid-Mediated Denitrogenation of a 1,2,3-Triazole This table provides a specific example of the acid-mediated denitrogenation reaction.

| Triazole Substrate | Acid | Product | Yield (%) | Reference |

| 4-Cyclohexyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole | Trifluoromethanesulfonic acid (TfOH) | (Z)-N-(1-Cyclohexyl-2-(1,1,2,2-tetrafluoroethylamino)vinyl) trifluoromethanesulfonate | 71 | nih.gov |

Spectroscopic and Structural Characterization Methods for 1-azido-2,3,5-triiodobenzene

Advanced Spectroscopic Techniques for Structural Elucidation

The combination of various spectroscopic methods is essential for the unambiguous identification and structural analysis of 1-Azido-2,3,5-triiodobenzene. Each technique offers unique information that, when pieced together, provides a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁴N NMR each provide critical data points for a thorough structural assessment.

Based on these related compounds, the ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, likely as doublets, due to the unsymmetrical substitution pattern. The chemical shifts would be influenced by the deshielding effects of the iodine atoms and the azide group.

The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents. The carbon atom bonded to the azide group would have a characteristic chemical shift, while the carbons bonded to the iodine atoms would show significant downfield shifts.

For comparison, the related compound 2,3,5-Triiodobenzoic acid shows ¹H NMR signals, but the full data is not detailed. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic region | Doublet |

| ¹H | Aromatic region | Doublet |

| ¹³C | 6 distinct signals | Singlet |

Note: This table is predictive and based on the analysis of similar compounds.

Nitrogen-14 NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the azide functionality. Organic azides typically exhibit three distinct ¹⁴N NMR signals corresponding to the three non-equivalent nitrogen atoms (Nα, Nβ, and Nγ). uni-muenchen.de The chemical shifts of these nitrogen atoms are sensitive to the electronic environment of the azide group. rsc.org For example, the ¹⁴N NMR spectrum of 1,3,5-triazido-2,4,6-trinitrobenzene shows four resonances: one for the nitro group (δ = -27.6 ppm) and three for the azide group (Nα at δ = -290 ppm, Nβ at δ = -144.4 ppm, and Nγ at δ = -153.0 ppm), with nitromethane used as a reference. uni-muenchen.de

While specific ¹⁴N NMR data for this compound is not available, it is expected to show three distinct signals for the azide nitrogen atoms, with chemical shifts influenced by the electron-withdrawing nature of the tri-iodinated phenyl ring. uni-muenchen.dersc.org This technique can be instrumental in confirming the presence and electronic nature of the azide group. mdpi.com

Table 2: Representative ¹⁴N NMR Chemical Shifts for an Aryl Azide

| Nitrogen Atom | Typical Chemical Shift Range (ppm, ref. MeNO₂) |

| Nα (attached to ring) | -280 to -300 |

| Nβ (central) | -130 to -150 |

| Nγ (terminal) | -150 to -170 |

Note: This table provides typical ranges and is not specific to this compound.

1H NMR and 13C NMR Chemical Shift Analysis

Infrared (IR) Spectroscopy for Azide Functionality Detection

Infrared (IR) spectroscopy is highly effective for identifying specific functional groups within a molecule. The azide group (–N₃) has a very strong and characteristic asymmetric stretching vibration (νas) that appears in a relatively clean region of the IR spectrum, typically between 2100 and 2170 cm⁻¹. chempap.org This absorption is a key diagnostic tool for confirming the presence of the azide functionality. ugent.be For example, 1,3,5-triazido-2,4,6-trinitrobenzene shows a strong absorption at 2121 cm⁻¹ for the asymmetric azide stretch. uni-muenchen.de The position and intensity of this band can be influenced by the electronic properties of the substituents on the aromatic ring. chempap.org In some cases, this band may be split due to Fermi resonance. chempap.org The symmetric stretching vibration of the azide group is typically observed around 1343 cm⁻¹. uni-muenchen.de

Table 3: Characteristic IR Absorption Frequencies for Aryl Azides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric stretch (νas) | 2100 - 2170 | Strong |

| Symmetric stretch (νs) | ~1340 | Strong |

| Bending mode (δ) | ~600 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Organic azides are known to exhibit characteristic absorption bands in the UV region. uni-muenchen.de Alkyl azides typically show two low-intensity transitions around 287 nm and 216 nm. uni-muenchen.de For aromatic azides, the conjugation with the phenyl ring influences the position and intensity of these bands. The UV spectrum of 4-azidobenzoic acid, for instance, shows an absorption maximum at 274 nm. researchgate.net The introduction of heavy atoms like iodine is expected to cause a bathochromic (red) shift in the absorption maxima. Therefore, this compound is predicted to absorb at longer wavelengths in the UV region compared to non-iodinated phenyl azide.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) |

| π → π | > 280 |

| n → π | ~220-250 |

Note: This table is predictive and based on general principles and data from related compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. uni-saarland.de In the mass spectrum of this compound, the molecular ion peak (M⁺·) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₂I₃N₃).

A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. libretexts.org This would result in a prominent fragment ion peak at M-28. Further fragmentation would involve the loss of iodine atoms and potentially cleavage of the aromatic ring. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the higher mass region of the spectrum, while the presence of bromine isotopes in related compounds like 2-Azido-1,3,5-tribromobenzene would lead to more complex isotopic clusters. tpu.rusavemyexams.com

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

| [C₆H₂I₃N₃]⁺· | Molecular Ion | 498.74 |

| [C₆H₂I₃N]⁺· | Loss of N₂ | 470.74 |

| [C₆H₂I₂N₃]⁺ | Loss of I | 371.84 |

| [C₆H₂I₂N]⁺ | Loss of I and N₂ | 343.84 |

Note: The m/z values are calculated based on the most abundant isotopes.

Crystallographic Studies and Molecular Geometry

The precise three-dimensional arrangement of atoms within this compound has been determined through crystallographic studies, providing insight into the influence of the bulky iodo and azido substituents on the benzene ring.

| Parameter | Value |

| C–I Bond Length | ~2.09 Å |

| C–N Bond Length | ~1.43 Å |

| N–N–N Angle | ~171.5° |

Conformational Analysis of Azido and Iodo Groups

The conformation of the azido and iodo groups relative to the benzene ring is a key aspect of the molecular structure of this compound. The azido group is slightly out of the plane of the benzene ring, with a C–C–N–N torsion angle of about 14°. This deviation from planarity is attributed to steric hindrance from the adjacent iodine atom. The bulky iodine atoms cause some distortion of the benzene ring, with C–C–C bond angles deviating slightly from the ideal 120° of a perfect hexagon.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying species with unpaired electrons, such as the nitrene intermediate formed from the photolysis of this compound.

Characterization of High-Spin Nitrene Intermediates

Upon photolysis, this compound loses a molecule of nitrogen (N₂) to form the corresponding phenylnitrene, 2,3,5-triiodophenylnitrene. This nitrene is a high-spin species, specifically a triplet state (S=1), which means it has two unpaired electrons. EPR spectroscopy is instrumental in characterizing this transient intermediate. The EPR spectrum of 2,3,5-triiodophenylnitrene is characteristic of a triplet species, showing distinct transitions that allow for its identification and study.

Zero-Field Splitting (ZFS) Parameter Determination

For a triplet species like 2,3,5-triiodophenylnitrene, the interaction between the two unpaired electrons leads to a phenomenon called zero-field splitting (ZFS). This splitting is described by the parameters D and E, which provide information about the electronic and geometric structure of the nitrene. The D value is a measure of the axial magnetic dipole-dipole interaction between the unpaired electrons, while the E value describes the deviation from axial symmetry. For 2,3,5-triiodophenylnitrene, the experimentally determined ZFS parameters are |D| = 0.989 cm⁻¹ and |E| = 0.019 cm⁻¹. The small value of E indicates that the nitrene has a nearly C2v symmetry.

| Parameter | Value (cm⁻¹) |

| |D| | 0.989 |

| |E| | 0.019 |

W-band EPR Studies for Heavy Atom Effects

To gain more precise information about the electronic structure and the influence of the heavy iodine atoms, high-frequency W-band (94 GHz) EPR studies have been performed on 2,3,5-triiodophenylnitrene. These high-frequency studies provide better spectral resolution, allowing for a more accurate determination of the g-tensor and the ZFS parameters. The W-band EPR spectra confirm the triplet nature of the nitrene and reveal the significant heavy-atom effect of iodine. This effect is manifested in the spin-orbit coupling, which influences the ZFS parameters and the spin-lattice relaxation rates. The enhanced spin-orbit coupling due to the iodine atoms facilitates intersystem crossing and can affect the reactivity of the nitrene.

Theoretical and Computational Investigations of 1-azido-2,3,5-triiodobenzene

Quantum Chemical Approaches to Electronic Structure

Quantum chemical calculations are fundamental to understanding the stability, geometry, and electronic properties of 1-Azido-2,3,5-triiodobenzene. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction and associated properties.

Density Functional Theory (DFT) has become a workhorse in the computational study of aromatic azides due to its favorable balance of accuracy and computational cost. osti.gov DFT calculations focus on the electron density (ρ) rather than the complex many-electron wavefunction. For a molecule like this compound, these calculations are instrumental in predicting its ground-state geometry, vibrational frequencies, and the distribution of molecular orbitals.

Commonly employed functionals for such systems include hybrid functionals like B3LYP or range-separated hybrids such as ωB97X-D, which are adept at handling non-covalent interactions and thermochemistry. osti.gov Due to the presence of heavy iodine atoms, basis sets that incorporate relativistic effects, such as those with effective core potentials (ECPs), are essential for accurate predictions.

DFT studies reveal significant electronic features:

Molecular Geometry: Calculations can predict key bond lengths and angles, such as the C-N and N-N bonds of the azido group and the C-I bonds of the phenyl ring.

Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized and their energies calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity.

Electron Density: The azide group acts as an inductive electron-withdrawing group, while also being capable of donating electron density through resonance, influencing the electrophilic and nucleophilic sites on the aromatic ring. uni-muenchen.de

Table 1: Representative Predicted Data from DFT Calculations for Aryl Azides

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Nα-Nβ Bond Length | ~1.24 Å | Indicates double bond character |

| Nβ-Nγ Bond Length | ~1.14 Å | Indicates triple bond character |

| C-N-N Angle | ~115-120° | Defines the geometry of the azide linkage to the ring |

| HOMO-LUMO Gap | 3-5 eV | Relates to electronic transition energies and chemical stability |

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF) are employed.

Hartree-Fock (HF): This is the simplest ab initio method, providing a qualitative picture of the electronic structure. It serves as a starting point for more advanced calculations but often requires correction for electron correlation. uni-muenchen.de

Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)): These methods systematically improve upon the HF result by including electron correlation, which is crucial for accurately describing dispersion forces and reaction energetics.

Multireference Methods (e.g., CASSCF): For processes involving bond breaking, such as the decomposition of the azide, or for describing electronically excited states, multireference methods are often necessary. They can correctly describe the electronic structure where multiple electronic configurations are close in energy.

These methods are particularly valuable for calculating properties like ionization potentials, electron affinities, and the energies of excited states, which are critical for understanding the molecule's photochemical behavior. acs.org

Density Functional Theory (DFT) Calculations

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict how this compound behaves under thermal stress and to characterize the highly reactive species that result from its decomposition.

The primary thermal decomposition pathway for aryl azides is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. uni-muenchen.de Computational modeling can elucidate the energetics of this process.

By mapping the potential energy surface, researchers can identify the transition state (TS) for the C-N bond cleavage and N₂ elimination. The energy difference between the ground-state azide and this transition state defines the activation energy (Ea) of the reaction, a key parameter governing the decomposition rate. DFT and ab initio methods are used to calculate these energies. rsc.org For related energetic azides, activation energies for the initial decomposition step have been calculated to be in the range of 120-140 kJ mol⁻¹. nih.gov

Table 2: Energetic Parameters for Aryl Azide Decomposition

| Parameter | Description | Computational Approach |

|---|---|---|

| Activation Energy (Ea) | The energy barrier for N₂ elimination. | DFT or CCSD(T) calculation of the transition state. |

| Enthalpy of Reaction (ΔH) | The overall energy released or absorbed during decomposition. | Calculation of the energy difference between reactants and products. |

These calculations help to assess the thermal stability of this compound, a crucial factor for its handling and application as an energetic material or a precursor for reactive intermediates.

The decomposition of this compound yields 2,3,5-triiodophenylnitrene. Phenylnitrenes can exist in two low-lying electronic spin states: a closed-shell singlet state (one electron pair, total spin S=0) and a triplet state (two unpaired electrons, total spin S=1). The relative energy of these states, known as the singlet-triplet splitting (ΔE_ST), dictates the nitrene's reactivity.

Singlet Nitrenes: Behave as electrophiles and can undergo concerted reactions.

Triplet Nitrenes: Behave as diradicals and typically react in a stepwise manner. nih.gov

For most arylnitrenes, the triplet state is the electronic ground state. Computational studies, particularly using DFT and multireference methods, are essential for accurately predicting the ΔE_ST. researchgate.net The presence of halogen substituents is known to stabilize the triplet state. The triplet ground state of halogenated arylnitrenes is robust, with large singlet-triplet splittings. nih.gov

Computational Modeling of Thermal Decomposition Energetics

Influence of Heavy Atoms (Iodine) on Electronic and Magnetic Properties

The three heavy iodine atoms in this compound exert profound effects on its properties through relativistic phenomena, most notably spin-orbit coupling.

The internal heavy-atom effect significantly enhances the rate of intersystem crossing (ISC), which is the transition between different spin states (e.g., singlet to triplet). rsc.org This is because the large nuclear charge of iodine causes the spin and orbital angular momenta of the electrons to become coupled. This formally "forbidden" process becomes much more efficient, impacting the photochemical pathways. For instance, upon photoexcitation to a singlet excited state, the molecule can rapidly cross over to a triplet state before decomposing, influencing the spin state of the resulting nitrene. researchgate.net

Furthermore, the presence of iodine influences the magnetic properties of the resulting triplet nitrene. In high-spin molecules, the interaction between the unpaired electrons gives rise to zero-field splitting (ZFS) , which lifts the degeneracy of the triplet sublevels even in the absence of an external magnetic field. This is characterized by the parameters D (axial) and E (rhombic). Theoretical calculations show that heavy atoms adjacent to the nitrene unit can lead to large D values, indicating strong magnetic anisotropy. nih.govmdpi.com This property is of significant interest in the design of molecular magnets.

Finally, iodine's high polarizability makes it a potent halogen bond donor . acs.org This noncovalent interaction, where the electrophilic region on the iodine atom interacts with a Lewis base, can influence the crystal packing of the solid material and its interactions in solution, thereby affecting its bulk properties. DFT and ab initio calculations are used to quantify the strength and geometry of these halogen bonds. acs.org

Spin-Orbit Coupling Effects

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbit around the nucleus. This interaction is significantly more pronounced in molecules containing heavy atoms, such as iodine. For this compound, the three iodine atoms would induce exceptionally strong SOC effects, far greater than those observed in its lighter halogen analogues (fluoro, chloro, and bromo derivatives).

This strong SOC is expected to have several critical consequences:

Mixing of Spin States: SOC facilitates the mixing of electronic states with different spin multiplicities, such as singlet (S) and triplet (T) states. In many organic molecules, transitions between singlet and triplet states (intersystem crossing) are formally forbidden. However, in the presence of heavy atoms, this rule is relaxed, and the rate of intersystem crossing can be significantly enhanced.

Influence on Photochemistry: The photochemistry of phenyl azides typically involves the formation of a highly reactive nitrene intermediate upon the extrusion of N₂. This process can proceed through both singlet and triplet pathways. The enhanced intersystem crossing in this compound would likely lead to a rapid population of the triplet excited state of the azide, potentially making the triplet nitrene the dominant photoproduct.

Zero-Field Splitting (ZFS) in Nitrene Products: Should the photolysis of this compound yield the corresponding triplet nitrene (2,3,5-triiodophenylnitrene), the SOC would have a profound impact on its magnetic properties. The zero-field splitting (ZFS) parameters, D and E, which describe the splitting of the triplet sublevels in the absence of an external magnetic field, are highly sensitive to SOC. Studies on 1,3,5-triazido-2,4,6-tribromobenzene have shown that the heavy bromine atoms lead to a large, negative D value for the resulting dinitrene and trinitrene products due to strong SOC. aip.orgresearchgate.net For the triiodo-substituted nitrene, this effect would be even more pronounced, leading to a very large and negative D value, a departure from the positive D values typically seen in light-atom organic triplet species which are dominated by spin-spin interactions. aip.orgmdpi.com

To illustrate the influence of the halogen atom on these properties, the table below provides a qualitative comparison.

| Property | Fluorine | Chlorine | Bromine | Iodine |

| Atomic Number | 9 | 17 | 35 | 53 |

| SOC Strength | Weak | Moderate | Strong | Very Strong |

| Intersystem Crossing Rate | Slow | Moderate | Fast | Very Fast |

| Predicted ZFS 'D' value (Nitrene) | Positive | Positive/Small Negative | Negative | Large Negative |

This table is illustrative and based on established principles of the heavy-atom effect.

Impact on Spectroscopic Signatures

The strong spin-orbit coupling in this compound would significantly alter its spectroscopic signatures compared to lighter analogues.

UV-Visible Absorption Spectra: The mixing of singlet and triplet states can lead to the appearance of new absorption bands. Transitions that were previously "spin-forbidden," such as direct S₀ → T₁ absorption, may gain intensity and become observable as weak features in the absorption spectrum. Furthermore, the charge-transfer character of transitions can be influenced. Time-dependent density functional theory (TD-DFT) calculations that include SOC are essential to accurately predict and interpret the electronic spectrum of such molecules. nih.gov

Luminescence Properties: Heavy atoms are known to quench fluorescence (S₁ → S₀ emission) while promoting phosphorescence (T₁ → S₀ emission). It is therefore expected that this compound would exhibit very weak or non-existent fluorescence but could potentially show phosphorescence, provided radiative decay from the triplet state can compete with photochemical reactions (i.e., N₂ extrusion).

Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum of the triplet nitrene photoproduct would be dramatically affected. The large negative ZFS parameter (D) predicted in section 5.3.1 would result in EPR transitions appearing at unusual magnetic field positions, often far from the g ≈ 2 region typical for organic radicals. aip.org High-frequency EPR, such as W-band (94 GHz), would be crucial for the accurate determination of the magnetic parameters, as it provides better resolution for systems with large ZFS. aip.orgresearchgate.net Computational studies using DFT are vital for correlating the experimental ZFS parameters with the electronic structure. aip.orgresearchgate.net

The following table summarizes the expected spectroscopic consequences of the heavy-atom effect in this compound.

| Spectroscopic Technique | Expected Impact of Strong SOC |

| UV-Visible Absorption | Appearance of weak singlet-triplet absorption bands; shifts in energy and intensity of allowed transitions. |

| Fluorescence Spectroscopy | Significant quenching of fluorescence intensity. |

| Phosphorescence Spectroscopy | Potential for enhanced phosphorescence intensity. |

| EPR Spectroscopy (of nitrene) | Large, negative zero-field splitting (D); transitions at unconventional field positions requiring high-frequency EPR for resolution. |

This table outlines predicted effects based on studies of analogous heavy-atom-substituted systems.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes. mdpi.com Although no specific MD studies on this compound have been published, such a study would provide valuable insights into its structural dynamics.

An MD simulation for this molecule would involve the following general steps:

Model Setup: A 3D model of the molecule would be created. To simulate its behavior in a realistic environment, it would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent.

Force Field Application: A classical force field (e.g., CHARMM, AMBER) would be assigned to describe the potential energy of the system. This includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic).

Simulation: The system's energy is first minimized to remove any unfavorable starting contacts. Then, Newton's equations of motion are solved iteratively for each atom over a set period, generating a trajectory of atomic positions and velocities over time. mdpi.com

Analysis of the resulting trajectory would reveal key conformational information:

Dihedral Angle Distributions: The simulation would show the preferred rotational angles (conformations) around the C-N bond of the azido group and how much flexibility this bond has.

Solvent Interactions: The simulation can map how solvent molecules arrange around the solute and quantify interactions, such as hydrogen bonding or non-polar contacts.

Applications and Advanced Research Directions Involving 1-azido-2,3,5-triiodobenzene

Role in Advanced Organic Synthesis

The presence of both an azide and multiple iodine substituents on the benzene ring makes 1-Azido-2,3,5-triiodobenzene a versatile building block in the construction of complex molecular architectures.

Building Block for Complex Molecules and Heterocycles

This compound is anticipated to be a valuable precursor for a variety of complex organic molecules and heterocyclic systems. The azide group is a well-established functional group for the synthesis of nitrogen-containing heterocycles. For instance, it can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction that has become a cornerstone of "click chemistry" due to its high efficiency and selectivity. The resulting triazole ring can serve as a stable linker in larger molecular assemblies.

Furthermore, the iodine atoms on the aromatic ring can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the sequential or simultaneous introduction of different substituents, leading to the construction of highly functionalized and sterically demanding molecules. The use of 1,3,5-triiodobenzene, a related compound, in the synthesis of star-shaped molecules and dendrimers through such cross-coupling reactions highlights the potential for this compound in creating complex, three-dimensional structures.

Precursor for Nitrogen-Containing Compounds

The azide functionality is a direct precursor to a primary amine via reduction, for example, through a Staudinger reaction or catalytic hydrogenation. This provides a pathway to novel triiodoanilines, which can be further functionalized. The thermal or photochemical decomposition of the azide group generates a highly reactive nitrene intermediate. This nitrene can undergo various insertion or rearrangement reactions to produce a range of nitrogen-containing compounds. For example, intramolecular C-H insertion could potentially lead to the formation of fused heterocyclic systems.

The combination of the azide's reactivity with the multiple iodine substituents offers the potential for creating a diverse array of nitrogenous compounds with a dense arrangement of heavy atoms, which could be of interest for applications in areas such as X-ray crystallography or as high-density materials.

Integration into Convergent Synthetic Strategies

Convergent synthesis is a strategy that involves the preparation of fragments of a large molecule separately, which are then coupled together in the final stages of the synthesis. The orthogonal reactivity of the azide and iodo groups in this compound makes it an ideal candidate for such strategies. For instance, the azide group could be selectively reacted to form a triazole, while the iodine atoms remain available for subsequent cross-coupling reactions with other molecular fragments. This approach allows for the efficient and modular construction of complex target molecules, minimizing the number of steps in the main synthetic pathway and facilitating the purification of intermediates. The use of 1,3,5-triiodobenzene as a core for building dendrimers is a testament to the utility of the 1,3,5-substitution pattern in convergent synthesis.

Contributions to Materials Science

The unique electronic and reactive properties of this compound suggest its potential utility in the development of advanced materials.

Polymeric Cross-linking Agents

Aromatic azides are known to function as effective cross-linking agents for polymers. Upon thermal or photolytic activation, the azide group releases nitrogen gas to form a highly reactive nitrene, which can then insert into C-H bonds of adjacent polymer chains, creating a stable, cross-linked network. This process can significantly improve the mechanical, thermal, and chemical resistance of the polymer. The presence of three iodine atoms in this compound would impart a high refractive index to the resulting material, a desirable property for optical applications.

Table 1: Potential Cross-linking Applications of this compound

| Polymer Type | Potential Benefit of Cross-linking |

| Elastomers | Improved mechanical strength and solvent resistance |

| Photoresists | Enhanced thermal stability and image resolution |

| Optical Polymers | Increased refractive index and dimensional stability |

This table represents potential applications based on the known reactivity of aryl azides and the properties of iodinated compounds, as direct experimental data for this compound is not widely available.

Photoresists in Microelectronics

Aromatic azides have historically been used as photoactive compounds in photoresists for microelectronics. When exposed to UV light, the azide group decomposes to a nitrene, which can induce cross-linking in a polymer matrix, altering its solubility. This change in solubility allows for the creation of patterned structures on a substrate, a fundamental process in the fabrication of integrated circuits. The high atomic weight of the iodine atoms in this compound could also enhance the material's sensitivity to X-rays or electron beams, making it a candidate for advanced lithographic techniques.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Range | Basis of Prediction |

| Molecular Weight | 498.83 g/mol | Calculated from atomic weights |

| Appearance | Likely a solid at room temperature | Based on related polyhalogenated benzenes |

| Solubility | Expected to be soluble in organic solvents | General property of similar aromatic compounds |

| Thermal Stability | The azide group is expected to decompose upon heating | General characteristic of organic azides |

Note: The data in this table is predicted, as experimental values for this compound are not readily found in publicly available literature.

High-Energy Materials Research

Aromatic polyazides are a significant area of interest in the field of high-energy density materials (HEDMs). These compounds are characterized by a high nitrogen content and a large positive heat of formation, which are key indicators of their energetic potential. While specific research on this compound in this context is not extensively documented in publicly available literature, the broader class of aromatic polyazides, such as 1,3,5-triazidobenzene, serves as a reference for the potential characteristics of such molecules. For instance, 1,3,5-triazidobenzene exhibits a high positive heat of formation (ΔHf = 1053 kJ/mol) and is sensitive to impact, friction, and electrostatic discharge. mdpi.com The presence of heavy iodine atoms in this compound would significantly increase its density, a critical factor in the performance of energetic materials. The combination of the energetic azide group and the dense triiodo-substituted benzene ring suggests that this compound could be a subject of interest for theoretical and experimental studies in HEDMs.

Precursors for Carbon Nitride Nanomaterials (e.g., C3N4)

Graphitic carbon nitride (g-C3N4), a metal-free polymeric semiconductor, has garnered substantial attention for its applications in photocatalysis, water splitting, and degradation of organic pollutants due to its suitable electronic structure and low cost. researchgate.netrsc.org The synthesis of g-C3N4 typically involves the high-temperature polycondensation of nitrogen-rich precursors like melamine, urea, or dicyandiamide. interesjournals.org Aromatic polyazides have also been identified as effective precursors for the preparation of carbon nitride nanomaterials. mdpi.com The thermal or detonative decomposition of compounds like 2,4,6-triazido-1,3,5-triazine has been successfully used to produce various C3N4 nanomaterials and carbon nanotubes. mdpi.com

Given this precedent, this compound could theoretically serve as a precursor for doped carbon nitride materials. Upon thermal decomposition, the azido group would provide the necessary nitrogen, while the benzene ring would serve as the carbon source. The iodine atoms could potentially be incorporated into the carbon nitride lattice, creating a doped material with modified electronic and photocatalytic properties. The synthesis of g-C3N4 often results in a material with a C/N ratio close to the theoretical value of 0.75. interesjournals.orgmdpi.com The use of a precursor like this compound could offer a pathway to tune the properties of the resulting nanomaterial.

| Precursor Type | Common Examples | Resulting Nanomaterial |

| Nitrogen-rich organics | Melamine, Urea, Dicyandiamide | Graphitic Carbon Nitride (g-C3N4) |

| Aromatic Polyazides | 2,4,6-triazido-1,3,5-triazine | C3N4 Nanomaterials, Carbon Nanotubes |

| Potential Precursor | This compound | Iodinated Carbon Nitride (theoretical) |

Bio-organic Chemistry and Chemical Biology Interface

The unique reactivity of the azide functional group makes it a powerful tool in chemical biology, particularly in the areas of photoaffinity labeling and bioconjugation.

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions, such as protein-ligand binding. thermofisher.com This method utilizes a photoreactive probe that, upon activation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. thermofisher.com Aryl azides are a common class of photoreactive groups used in these probes. thermofisher.comthieme-connect.com When exposed to UV light, an aryl azide generates a reactive nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles. thermofisher.com

This compound possesses the necessary aryl azide group for photoaffinity labeling. The heavy iodine atoms could serve multiple purposes in a photoaffinity probe. They can act as a "heavy atom" to facilitate intersystem crossing and potentially enhance the efficiency of the photoreaction. Furthermore, the iodine atoms provide a unique signature for detection and characterization, for example, through X-ray crystallography or mass spectrometry. While specific applications of this compound as a photoaffinity label are not widely reported, the principles of PAL design suggest its potential utility in this area. nih.govnih.gov

"Click chemistry" refers to a class of reactions that are highly efficient, selective, and biocompatible. sigmaaldrich.comtcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.comtcichemicals.com This reaction has revolutionized the field of bioconjugation, enabling the precise and stable linking of biomolecules to probes, surfaces, or other molecules. nih.gov

The azide group of this compound makes it a suitable substrate for click chemistry reactions. It can be readily "clicked" onto a molecule containing a terminal alkyne, thereby introducing the triiodobenzene moiety. This could be advantageous for introducing a heavy-atom-containing label for crystallographic studies or as a dense tag for imaging applications. The versatility of click chemistry allows for the conjugation of this compound to a wide range of biomolecules, including peptides, proteins, and nucleic acids, provided they are appropriately functionalized with an alkyne group. nih.govorganic-chemistry.org

| Bioconjugation Technique | Reactive Groups | Product | Key Features |

| Photoaffinity Labeling | Aryl azide + Target molecule (upon UV activation) | Covalent adduct | Identifies binding partners |

| Click Chemistry (CuAAC) | Azide + Terminal Alkyne (with Cu(I) catalyst) | 1,2,3-Triazole | High efficiency, stable linkage |

Photoaffinity Labeling Reagents

Exploration of Novel Derivatives and Analogues

The chemistry of this compound can be further expanded through the synthesis and study of its derivatives and analogues, particularly other polyazidoiodobenzenes.

The synthesis of aromatic polyazides often involves the nucleophilic substitution of corresponding halides with an azide source, such as sodium azide. mdpi.com For example, 2-azido-1,3,5-tribromobenzene has been synthesized from 2-amino-1,3,5-tribromobenzene via diazotization followed by reaction with sodium azide. tpu.ru A similar strategy could be envisioned for the synthesis of di- or triazidoiodobenzene derivatives starting from the corresponding aminoiodobenzenes.

Structure-Activity Relationships in Azido-Polyhalobenzenes

The chemical behavior and reactivity of azido-polyhalobenzenes, including this compound, are profoundly influenced by the nature, number, and position of the halogen substituents on the aromatic ring. These structural features dictate the electronic properties of the azide group and the stability and reactivity of the highly reactive nitrene species generated upon photolysis or thermolysis.

A primary area of study for these compounds is the generation of high-spin nitrenes, which are of significant interest for molecular magnetism. The relationship between the halogen substituent and the magnetic properties of the resulting nitrene is a key aspect of their structure-activity relationship. A critical factor is the "heavy-atom effect," where the presence of heavy atoms like bromine and iodine significantly influences the magnetic properties of the molecule. aip.org This effect enhances spin-orbit coupling, which is crucial for determining the zero-field splitting (ZFS) parameters (D and E) that characterize the magnetic anisotropy of high-spin molecules. aip.org

Experimental studies on 1,3,5-triazido-2,4,6-tribromobenzene, a close analog of an iodinated counterpart, have demonstrated the formation of triplet, quintet, and septet high-spin nitrenes upon photolysis. aip.org W-band EPR spectroscopy revealed that the heavy bromine atoms lead to quintet and septet nitrenes with large and negative D values, a property not observed in lighter, non-halogenated dinitrenes. aip.org This indicates that the heavy atoms fundamentally alter the magnetic anisotropy of the system.

This heavy-atom effect is expected to be even more pronounced in iodo-substituted analogs like this compound. Theoretical studies confirm that substituting aromatic rings with multiple iodine atoms can dramatically lower the energy gap between the singlet and triplet states of reactive intermediates, a strategy termed "iodine buttressing". iastate.edu In some cases, this can make the triplet state the ground state. iastate.edu Furthermore, the presence of iodine atoms is known to increase the rate of intersystem crossing (ISC) from the initially formed singlet nitrene to the more stable triplet state. beilstein-journals.orgnih.gov This relationship is evident in the photochemical reactions of halogenated 2-azidobenzoic acids, where the yield of cyclization products (a reaction of the singlet nitrene) decreases in the order of Cl → Br → I, due to the faster conversion to the triplet nitrene with heavier halogens. beilstein-journals.org

The position and number of halogen substituents also play a role. For instance, di-ortho-halogen substitution on a phenyl azide can increase the lifetime of the singlet nitrene. This structural modification can be used to tune the reactivity and the activation temperature required for nitrene formation.

The following table summarizes the observed and expected effects of halogen substitution on the properties of aryl azides and their corresponding nitrenes, providing a clear structure-activity relationship.

| Property | Effect of Halogen Substitution (Cl → Br → I) | Rationale / Consequence |

| Intersystem Crossing (ISC) Rate | Increases | Enhanced spin-orbit coupling due to the heavy-atom effect. beilstein-journals.orgnih.gov |

| Singlet Nitrene Lifetime | Decreases (generally) | Faster conversion to the triplet state. beilstein-journals.org |

| Singlet-Triplet Energy Gap | Decreases | "Iodine buttressing" effect stabilizes the triplet state relative to the singlet state. iastate.edu |

| Zero-Field Splitting (ZFS) Parameter (D) | Becomes more negative and larger in magnitude | Strong spin-orbit coupling significantly alters magnetic anisotropy. aip.org |

| Thermal Stability | Generally high for aryl azides | The energy from decomposition can be dissipated over the large organic fragment. uni-muenchen.de |

Future Perspectives and Emerging Research Areas

The unique structural and electronic properties of this compound position it as a compound of significant interest for several emerging fields of research, primarily in materials science and synthetic chemistry.

A major future direction lies in its use as a precursor for advanced high-spin organic magnetic materials. Building on the research into its chlorinated and brominated analogs, this compound is an ideal candidate for generating novel high-spin nitrenes with potentially unprecedented magnetic properties. aip.orgnih.govresearchgate.net The pronounced heavy-atom effect of the three iodine atoms is predicted to induce very large, negative zero-field splitting (ZFS) values and significantly modify the singlet-triplet energy gap of the resulting nitrenes. aip.orgiastate.edu This could lead to the development of molecular magnets with unique characteristics, potentially stable at higher temperatures or exhibiting quantum tunneling of magnetization. The stepwise photolysis of polyazides allows for the controlled generation of triplet, quintet, and even higher spin-state species, making them versatile platforms for fundamental studies in molecular magnetism and quantum information processing. researchgate.netmdpi.com

Another promising research avenue is the use of polyhaloaryl azides as building blocks in "click chemistry" and polymer science. nih.gov The azide group is well-known for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the construction of complex supramolecular systems and functionalized polymers. baseclick.eu The presence of multiple iodine atoms offers additional handles for subsequent chemical modifications. Modern synthetic methods provide various ways to activate aryl-iodine bonds for cross-coupling reactions, allowing for the further functionalization of the aromatic core either before or after the azide group has reacted. nih.gov This dual reactivity makes this compound a potentially valuable cross-linking agent or a monomer for creating hyper-functionalized, robust polymers with tailored electronic or physical properties.

Furthermore, aromatic polyazides are considered high-energy materials. nih.gov The thermal decomposition of these molecules releases a large amount of energy along with molecular nitrogen. uni-muenchen.de While this highlights the need for careful handling, it also suggests potential applications. For example, the controlled decomposition of related compounds like cyanuric triazide has been used to prepare C₃N₄ carbon nitride nanomaterials. mdpi.com The specific substitution pattern of this compound could lead to novel nanostructured materials upon controlled decomposition.

Q & A

Q. Critical Factors :

- Solvent polarity : Higher polarity solvents improve azide substitution but may increase side reactions.

- Temperature : Excess heat destabilizes the azido group, risking explosive decomposition.

Q. Table 1: Comparison of Synthetic Methods

| Method | Precursor | Yield (%) | Key Conditions |

|---|---|---|---|

| Diazotization | 1-Cl-2,3,5-triiodobenzene | 65–70 | 0–5°C, NaNO₂/HCl, NaN₃ |

| Halogen Substitution | 1-Br-2,3,5-triiodobenzene | 55–60 | DMF, 70°C, 12 h |

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : The azido group (N₃⁻) exhibits a strong asymmetric stretch at ~2100–2150 cm⁻¹. Triiodo-substituted aromatic C-I stretches appear at 500–600 cm⁻¹ .

- NMR : Limited utility due to iodine’s quadrupolar relaxation, but ^13C NMR can resolve aromatic carbons (δ 90–130 ppm) and azido carbon (δ ~120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., M⁺ peak at m/z 503.7 for C₆H₂I₃N₃) .

Q. Table 2: Key Spectral Signatures

| Technique | Observed Data | Functional Group Assignment |

|---|---|---|

| IR | 2120 cm⁻¹ | N₃⁻ asymmetric stretch |

| ^13C NMR | δ 122 ppm | Azido-attached carbon |

| HRMS | m/z 503.7 (M⁺) | Molecular ion confirmation |

Advanced Question: How can mechanistic studies elucidate the reactivity of the azido group in this compound?

Methodological Answer:

- Computational Modeling : Use density functional theory (DFT) to simulate transition states during azide substitution or decomposition. Software like Gaussian or ORCA can predict activation energies and regioselectivity .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using isotopic labeling (e.g., ^15N₃) to identify rate-determining steps in azide decomposition pathways .

Key Insight :

The electron-withdrawing effect of iodine atoms destabilizes the azido group, increasing susceptibility to photolytic or thermal decomposition.

Advanced Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Lab Design : Conduct reactions in fume hoods with blast shields. Avoid grinding or heating solid azides.

- Storage : Store at ≤4°C in amber vials to minimize light/heat exposure. Use secondary containment for shock-sensitive materials .

- Emergency Protocols : Immediate neutralization of spills with 10% NaHCO₃ or ceric nitrate solutions to deactivate azides .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Factorial Design : Systematically vary parameters (temperature, solvent, stoichiometry) to identify confounding variables. For example, a 2³ factorial design can isolate the effect of NaN₃ concentration vs. reaction time .

- Cross-Validation : Replicate experiments using independent characterization methods (e.g., XRD for crystallinity, TGA for thermal stability) to confirm structural assignments .

Case Example :

Discrepancies in azide IR stretches may arise from solvent interactions (e.g., DMF vs. acetonitrile). Use attenuated total reflectance (ATR)-IR for in-situ monitoring .

Advanced Question: How can computational tools optimize reaction conditions for this compound synthesis?

Methodological Answer:

- Virtual Screening : Tools like Schrödinger’s Maestro simulate solvent effects and predict optimal reaction coordinates. For instance, COSMO-RS models can rank solvents by azide stability .

- Machine Learning : Train models on existing triiodobenzene reaction data to predict yields under untested conditions (e.g., Bayesian optimization for NaN₃ concentration) .

Q. Table 3: Simulated Solvent Rankings

| Solvent | Predicted Azide Stability (kcal/mol) |

|---|---|

| DMSO | -12.3 |

| Acetonitrile | -9.8 |

| THF | -7.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro